UGT1A1 Competitive Inhibition vs. Gallotannin
1,2,3,6-Tetragalloylglucose is a competitive inhibitor of UGT1A1 with a Ki of 3.55 ± 0.418 μM, which is 2.1-fold less potent than gallotannin (Ki = 1.68 ± 0.150 μM) in the same assay [1]. This distinction in Ki values is critical, as it defines the concentration required for effective enzyme inhibition and influences the interpretation of drug interaction studies [1]. While gallotannin is a more potent inhibitor, 1,2,3,6-tetragalloylglucose may offer a more suitable window for modulating UGT1A1 activity without complete suppression, which is important for maintaining physiological glucuronidation pathways [1].
| Evidence Dimension | UGT1A1 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 3.55 ± 0.418 μM |
| Comparator Or Baseline | Gallotannin: Ki = 1.68 ± 0.150 μM |
| Quantified Difference | 2.1-fold less potent (higher Ki) |
| Conditions | In vitro enzyme inhibition assay using recombinant UGT1A1 |
Why This Matters
This direct comparison with gallotannin provides a quantitative benchmark for selecting the appropriate UGT1A1 inhibitor based on desired potency and potential for off-target effects in drug metabolism studies.
- [1] Park JB, Kim D, Min JS, Jeong S, Cho DY, Zheng YF, Yoon KD, Bae SK. Identification and characterization of in vitro inhibitors against UDP-glucuronosyltransferase 1A1 in uva-ursi extracts and evaluation of in vivo uva-ursi-drug interactions. Food Chem Toxicol. 2018 Oct;120:651-661. View Source
